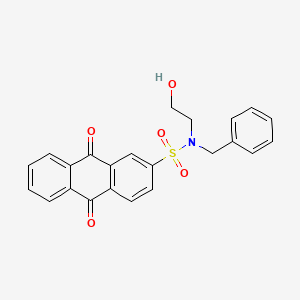
2-Methoxybenzaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybenzaldehyde semicarbazone is an organic compound derived from the reaction between 2-methoxybenzaldehyde and semicarbazide. This compound is part of the semicarbazone family, which is known for its diverse applications in various fields such as medicinal chemistry, analytical chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzaldehyde semicarbazone typically involves the reaction of 2-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an alcoholic solvent like ethanol. The mixture is stirred and allowed to precipitate, after which the product is filtered, washed, and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the semicarbazone group to amines or other reduced forms.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Methoxybenzaldehyde semicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-methoxybenzaldehyde semicarbazone involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site and preventing substrate access . This inhibition can lead to various biological effects, including antiproliferative and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxybenzaldehyde semicarbazone
- 4-Methoxybenzaldehyde semicarbazone
- 2-Chlorobenzaldehyde semicarbazone
Comparison
2-Methoxybenzaldehyde semicarbazone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to 2-hydroxybenzaldehyde semicarbazone, the methoxy group provides different electronic properties, potentially leading to variations in enzyme inhibition and other biological effects. Similarly, the position and nature of substituents in related compounds like 4-methoxybenzaldehyde semicarbazone and 2-chlorobenzaldehyde semicarbazone can result in distinct chemical and biological behaviors .
Propiedades
Número CAS |
5346-30-5 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
[(E)-(2-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-5-3-2-4-7(8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
Clave InChI |
DHWJIVYXNUCLPX-IZZDOVSWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)N |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544458.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11544466.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11544476.png)

![Hexyl 4-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B11544484.png)
![O-benzyl-Nalpha-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)tyrosinamide](/img/structure/B11544485.png)
![1-(4-Amino-furazan-3-yl)-5-diethylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid pyridin-4-ylmethylene-hydrazide](/img/structure/B11544486.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544489.png)
![2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11544492.png)
![N-(6-bromo-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11544501.png)
![N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B11544511.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11544528.png)